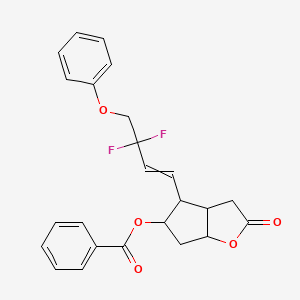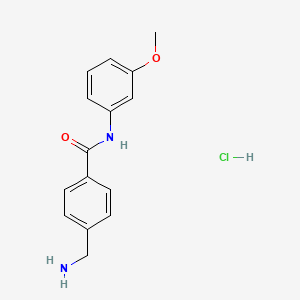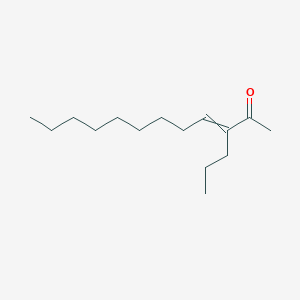
3-Propyldodec-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyldodec-3-en-2-one is a chemical compound with the molecular formula C₁₅H₂₄O It is a member of the ketone family, characterized by a carbonyl group (C=O) attached to two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Propyldodec-3-en-2-one can be synthesized through several methods, including the oxidation of alkenes or the reduction of ketones. One common synthetic route involves the reaction of 3-propyl-1-dodecene with a strong oxidizing agent, such as potassium permanganate (KMnO₄), under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Propyldodec-3-en-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation with chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Propyldodec-3-en-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and effects on living organisms.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of fragrances, flavors, and other chemical products.
Mécanisme D'action
The mechanism by which 3-Propyldodec-3-en-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Propyldodec-3-en-2-one is similar to other ketones and alkenes, but it has unique structural features that distinguish it from other compounds. Some similar compounds include:
Decanone: A simpler ketone with a shorter carbon chain.
Dodecanol: An alcohol derivative with similar carbon chain length.
3-Propyl-1-dodecene: The alkene precursor used in its synthesis.
These compounds share similarities in their chemical structure but differ in their functional groups and properties.
Propriétés
Numéro CAS |
676132-82-4 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
3-propyldodec-3-en-2-one |
InChI |
InChI=1S/C15H28O/c1-4-6-7-8-9-10-11-13-15(12-5-2)14(3)16/h13H,4-12H2,1-3H3 |
Clé InChI |
QRHXLCWEBLZMGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=C(CCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
![2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-](/img/structure/B15157782.png)
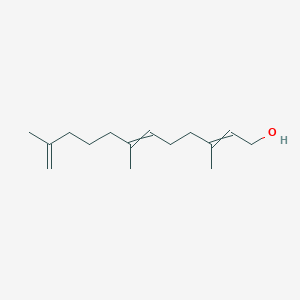
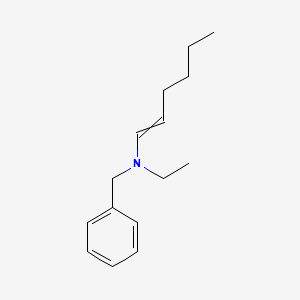
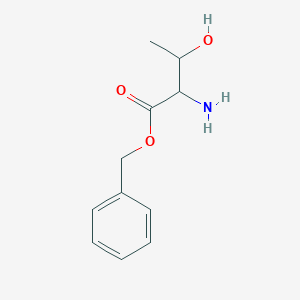
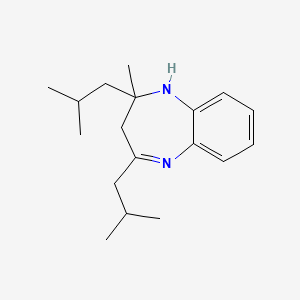
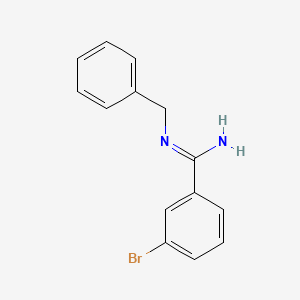
![5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157823.png)
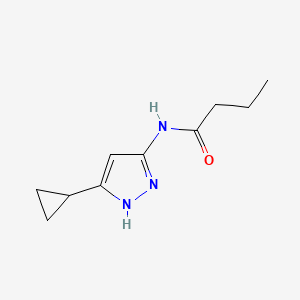
![4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B15157837.png)
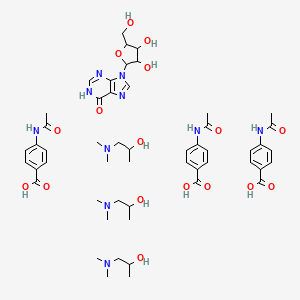
![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)
